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Compound of Interest

Compound Name: AZD-1305

Cat. No.: B605743

The clinical development of AZD-1305, a promising antiarrhythmic agent for atrial fibrillation,
was terminated due to an unfavorable benefit-risk profile, primarily driven by concerns over
significant QT interval prolongation and the emergence of Torsades de Pointes (TdP), a life-
threatening cardiac arrhythmia. This in-depth guide provides a technical overview of the
available data and experimental methodologies related to the discontinuation of AZD-1305,
aimed at researchers, scientists, and drug development professionals.

Executive Summary

AZD-1305 is a multi-ion channel blocker designed to possess atrial-predominant
electrophysiological effects. While demonstrating efficacy in converting atrial fibrillation to sinus
rhythm, clinical trials revealed a dose-dependent increase in the QT interval, culminating in
cases of TdP. Preclinical studies had indicated a complex pharmacological profile, with
inhibitory effects on several key cardiac ion channels, including the rapid delayed rectifier
potassium current (IKr), the late sodium current (INa-late), the peak sodium current (INa-peak),
and the L-type calcium current (ICa,L). Ultimately, the proarrhythmic risk associated with QT
prolongation outweighed the observed antiarrhythmic benefits, leading to the cessation of its
development program.

Preclinical Pharmacology and Electrophysiology

AZD-1305's mechanism of action involves the blockade of multiple cardiac ion channels,
contributing to its antiarrhythmic and proarrhythmic properties.
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lon Channel Inhibition Profile

The inhibitory potency of AZD-1305 on various cardiac ion channels was evaluated in
preclinical studies. The half-maximal inhibitory concentrations (IC50) are summarized in the

table below.
lon Channel Current IC50 (pM) Cell TypelSystem
hERG (human Ether- Not explicitly stated,
a-go-go-Related IKr but potent block is CHO cells
Gene) implied.

Voltage-gated Sodium )
INa-late 4.3[1] Dog cardiomyocytes
Channel

Voltage-gated Sodium )
INa-peak 66[1] Dog cardiomyocytes
Channel

_ Not explicitly stated,
L-type Calcium ) ) )
ICa,L but block is a key In vitro studies
Channel
feature.

Note: While several sources confirm the inhibitory activity of AZD1305 on IKr and ICa,L,
specific IC50 values were not consistently reported in the reviewed literature.

Preclinical Electrophysiological Effects

In preclinical models, AZD-1305 demonstrated atrial-predominant electrophysiological actions.
In canine models, the drug prolonged action potential duration and increased the effective
refractory period preferentially in atrial myocytes compared to ventricular myocytes[2][3]. This
atrial selectivity was attributed to a greater tonic inhibition of the fast sodium current (INa) in
atrial versus ventricular cells[2][3].

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp in
Canine Cardiomyocytes

Objective: To characterize the inhibitory effects of AZD-1305 on various cardiac ion currents.
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Methodology:

Cell Isolation: Atrial and ventricular myocytes were enzymatically isolated from canine
hearts[2][3].

e Recording: Whole-cell patch-clamp technique was employed to record ionic currents[2][3].

» Voltage Clamp Protocols: Specific voltage protocols were used to isolate and measure
individual currents such as INa, ICa,L, and IKr. For instance, to measure INa-late, a voltage
ramp protocol was often used in the presence of a blocker for the transient outward
current[1].

» Data Analysis: Dose-response curves were generated to determine the 1C50 values for
channel blockade[1].

Clinical Development and Discontinuation

The clinical development program for AZD-1305 included a key Phase Il study (NCT00915356)
designed to evaluate its efficacy and safety in patients with atrial fibrillation.

Clinical Trial NCT00915356

Objective: To assess the efficacy of intravenous AZD-1305 in converting atrial fibrillation to
sinus rhythm.

Study Design: A double-blind, randomized, placebo-controlled, multicentre, dose-escalation
study[4].

Patient Population: Patients with atrial fibrillation episodes lasting from 3 hours to 3 months[4].

Dosing Regimens: Four ascending dose groups with infusion rates of 50, 100, 130, and 180
mg/h[4][5].

Clinical Efficacy and Safety Findings

The study demonstrated a dose-dependent increase in the pharmacological conversion of atrial
fibrillation to sinus rhythm.
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Treatment Group Conversion Rate (%)
Placebo 0

AZD-1305 (50 mg/h) 8

AZD-1305 (100 mg/h) 18

AZD-1305 (130 mg/h) 38

AZD-1305 (180 mg/h) 50

Data from the NCT00915356 clinical trial[4].

Despite the promising efficacy, the trial revealed significant safety concerns. Maximum QTcF
(QT interval corrected using Fridericia's formula) generally increased in a dose-dependent
manner[4]. Crucially, two patients experienced Torsade de Pointes (TdP): one asymptomatic
case in the 130 mg/h dose group and one case requiring DC defibrillation in the 180 mg/h dose
group[4]. Both patients recovered without lasting consequences[4].
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Caption: Cardiac action potential phases and the inhibitory effects of AZD-1305 on key ion
channels.

Experimental Workflow: In Vitro Patch Clamp
Electrophysiology
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Caption: Workflow for assessing the effect of AZD-1305 on cardiac ion channels using patch
clamp.
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Caption: The unfavorable benefit-risk profile that led to the discontinuation of AZD-1305.

Conclusion

The discontinuation of AZD-1305's clinical development serves as a critical case study in
cardiovascular drug safety. Despite a rational design for atrial-selective antiarrhythmic activity
and demonstrated efficacy, the inherent risk of proarrhythmia due to significant QT prolongation
proved to be an insurmountable hurdle. This technical overview highlights the importance of a
comprehensive understanding of a drug's interaction with multiple cardiac ion channels and the
necessity of rigorous clinical safety monitoring. The data underscore the delicate balance
between achieving antiarrhythmic efficacy and ensuring patient safety in the development of
novel cardiac medications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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